molecular formula C28H32N2O4S B14997976 N-(2,3-dimethylphenyl)-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

N-(2,3-dimethylphenyl)-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No.: B14997976
M. Wt: 492.6 g/mol
InChI Key: RWEYDLYSZMBCAG-UHFFFAOYSA-N
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Description

N-(2,3-DIMETHYLPHENYL)-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as methoxy, phenyl, and tetrahydroisoquinoline moieties. The presence of these groups contributes to its unique chemical properties and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIMETHYLPHENYL)-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves multiple steps, each requiring specific reagents and conditionsThe final step typically involves the formation of the carbothioamide group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIMETHYLPHENYL)-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could be explored, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: It may find use in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-DIMETHYLPHENYL)-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-(2,6-Dimethylphenyl)-1-piperazineacetamide
  • 2-Chloro-N-(2,6-dimethylphenyl)acetamide
  • Ranolazine N-Oxide

Uniqueness

N-(2,3-DIMETHYLPHENYL)-6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C28H32N2O4S

Molecular Weight

492.6 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide

InChI

InChI=1S/C28H32N2O4S/c1-18-9-8-10-22(19(18)2)29-28(35)30-14-13-20-15-26(32-4)27(33-5)16-21(20)23(30)17-34-25-12-7-6-11-24(25)31-3/h6-12,15-16,23H,13-14,17H2,1-5H3,(H,29,35)

InChI Key

RWEYDLYSZMBCAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)N2CCC3=CC(=C(C=C3C2COC4=CC=CC=C4OC)OC)OC)C

Origin of Product

United States

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